molecular formula C12H10N4O B2444373 N-{4-[(2,2-dicyanoeth-1-en-1-yl)amino]phenyl}acetamide CAS No. 42265-38-3

N-{4-[(2,2-dicyanoeth-1-en-1-yl)amino]phenyl}acetamide

Cat. No.: B2444373
CAS No.: 42265-38-3
M. Wt: 226.239
InChI Key: SQYVKGJPHHIZGP-UHFFFAOYSA-N
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Description

N-{4-[(2,2-dicyanoeth-1-en-1-yl)amino]phenyl}acetamide, also known as DCEAPA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have promising properties for use in the fields of biochemistry, pharmacology, and medicinal chemistry. In

Scientific Research Applications

Antitumor Activity

N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, closely related to N-{4-[(2,2-dicyanoeth-1-en-1-yl)amino]phenyl}acetamide, have been synthesized and evaluated for their potential antitumor activity. These derivatives showed considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Structural Analysis

Research on compounds similar to this compound includes studies on their structures, illustrating various intermolecular interactions and geometrical configurations (Boechat et al., 2011).

Synthesis of Derivatives

N-[4-(Dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide, a compound with a structure closely related to the target compound, has been used as a precursor for synthesizing various pyridazine and pyrimidine derivatives, which were then screened for biological activity (Aly & Nassar, 2004).

Antimicrobial Activity

Several derivatives of this compound have been synthesized and screened for antimicrobial activity against various microorganisms, contributing to the understanding of their potential as antimicrobial agents (Mistry, Desai, & Intwala, 2009).

Antioxidant Activity

Research into related compounds, such as pyrazole-acetamide derivatives, has included the study of their antioxidant activity, providing insights into potential therapeutic applications (Chkirate et al., 2019).

Anticancer Agents

Studies on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, closely related to the target compound, have shown significant potential as anticancer agents, with specific derivatives demonstrating high selectivity and apoptosis induction in cancer cell lines (Evren et al., 2019).

Chemical Synthesis and Characterization

Research has focused on synthesizing and characterizing various N-phenylacetamide derivatives, providing valuable information on their chemical properties and potential applications (Pandya & Joshi, 2021).

Two-Photon Absorption

Triphenylamine derivatives of N-phenylacetamide have been studied for their two-photon absorption properties, contributing to the understanding of electron coupling in such compounds (Wang et al., 2008).

Properties

IUPAC Name

N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-9(17)16-12-4-2-11(3-5-12)15-8-10(6-13)7-14/h2-5,8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYVKGJPHHIZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328358
Record name N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781067
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

42265-38-3
Record name N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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